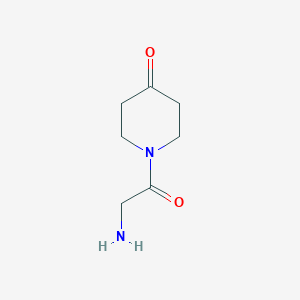

1-(2-Aminoacetyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoacetyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPZYUNUODEWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 1 2 Aminoacetyl Piperidin 4 One and Analogues

Reactivity at the Ketone Functionality (C-4)

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, enabling the introduction of new carbon-carbon bonds and the conversion into other functional groups.

Condensation Reactions with Amino-Containing Reagents

The ketone at the C-4 position readily undergoes condensation reactions with various amino-containing nucleophiles. These reactions are fundamental in constructing spirocyclic systems or introducing new nitrogen-containing substituents. For instance, reaction with primary amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These intermediates can then be subjected to further transformations, such as reduction or cyclization, to generate novel heterocyclic frameworks. The versatility of this approach is demonstrated in the synthesis of complex molecules where the piperidone core is elaborated into more intricate structures.

Olefination Reactions (e.g., Wittig Reaction)

The Wittig reaction is a powerful method for converting ketones into alkenes, and the C-4 carbonyl of piperidin-4-one analogues is no exception. nih.govtcichemicals.comlibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide, also known as a Wittig reagent, to form an exocyclic double bond. libretexts.orgorganic-chemistry.org The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. organic-chemistry.org

The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene. organic-chemistry.org For instance, in the synthesis of certain σ1 receptor ligands, a Wittig reaction was employed to introduce a C2 chain at the C-4 position of a piperidone derivative. nih.gov This homologation step is crucial for building the desired pharmacophore. nih.gov The reaction's reliability and functional group tolerance make it a widely used strategy in the synthesis of complex piperidine-based molecules. libretexts.org

Table 1: Examples of Wittig Olefination on Piperidin-4-one Scaffolds

| Starting Ketone Analogue | Wittig Reagent | Product | Reference |

| N-Protected piperidin-4-one | (Carbethoxymethylene)triphenylphosphorane | N-Protected 4-(carbethoxymethylene)piperidine | nih.gov |

| Camphor (a sterically hindered ketone) | Methylenetriphenylphosphorane | Methylene derivative of camphor | libretexts.org |

This table is illustrative and based on general applications of the Wittig reaction to cyclic ketones.

Reductive Transformations of the Carbonyl Group

The carbonyl group of 1-(2-aminoacetyl)piperidin-4-one and its analogues can be readily reduced to the corresponding secondary alcohol, 4-hydroxypiperidine (B117109) derivatives. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com The choice of reducing agent can be critical, especially in the presence of other reducible functional groups like esters or amides.

Furthermore, the ketone can undergo reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by condensation with an amine, which is then reduced in situ to form a new C-N bond. This method is highly efficient for synthesizing 4-aminopiperidine (B84694) derivatives. For example, the condensation of a β-keto ester derivative of N-phenethyl-4-piperidone with aniline, followed by reduction with sodium cyanoborohydride (NaBH₃CN), yields the corresponding 4-anilino-piperidine derivative. researchgate.net This strategy is pivotal in creating diverse libraries of substituted piperidines for various applications. researchgate.netnih.gov

Transformations Involving the Aminoacetyl Moiety

The aminoacetyl side chain offers additional sites for chemical modification, allowing for the extension and diversification of the molecular structure.

Further Functionalization of the Amino Group

The primary amino group at the terminus of the aminoacetyl moiety is a nucleophilic center that can be readily functionalized. Common transformations include acylation, sulfonylation, and alkylation. Acylation with acyl chlorides or anhydrides introduces new amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically straightforward and high-yielding, providing a means to modulate the physicochemical properties of the parent molecule. For instance, in the development of peptide-based molecules, this terminal amine is often the site of peptide chain extension or conjugation to other molecular entities.

Reactivity of the Amide Linkage

The amide bond within the aminoacetyl group is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the aminoacetyl side chain from the piperidine ring. The stability of this linkage is an important consideration in multi-step syntheses and in the design of molecules for biological applications. While generally robust, forcing conditions can be employed to intentionally cleave this bond if required for a particular synthetic strategy.

Ring Modification and Rearrangement Reactions

The piperidinone ring is not merely a passive scaffold but an active participant in a variety of chemical transformations that modify its structure. These reactions, including acyl migrations and intramolecular cyclizations, are fundamental for creating novel molecular architectures.

Acetyl migration is a rearrangement reaction where an acetyl group transfers from one atom to another within the same molecule. While commonly observed between oxygen and nitrogen atoms or between different hydroxyl groups in polyol systems, it has also been documented in more complex heterocyclic structures like substituted piperidones. researchgate.netnih.gov

A notable instance of acetyl migration has been observed in substituted spiro-piperidinones. researchgate.net Specifically, the investigation of 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidines] revealed an interesting rearrangement under debenzylation conditions. researchgate.net When these compounds were subjected to catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and palladium on carbon (Pd/C) in refluxing methanol (B129727) to remove the N-benzyl group, an unexpected migration of the acetyl group occurred. researchgate.net The reaction resulted in the formation of N-unsubstituted piperidine derivatives where the acetyl group had transferred, demonstrating a specific molecular rearrangement under these catalytic conditions. researchgate.net

The proposed mechanism for such migrations, particularly in systems with hydroxyl groups, often involves a base-catalyzed process. nih.gov This process is thought to proceed through deprotonation of a hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group to form a cyclic intermediate. Subsequent ring-opening of this intermediate results in the transfer of the acetyl group to the new position. nih.gov The rate of this equilibration is significantly influenced by pH, becoming more pronounced under neutral to slightly basic conditions. nih.gov While the de-O-acetylated product is often the most thermodynamically stable, the acetylated isomers can be kinetic products, with the migration being more favorable than hydrolysis under certain conditions. nih.gov

Table 1: Acetyl Migration in a Substituted Spiro-Piperidinone Derivative researchgate.net

| Starting Compound | Reagents and Conditions | Observed Transformation |

|---|---|---|

| 1-Acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] | HCOONH₄ / Pd / C / MeOH, reflux, 2-4 h | Debenzylation accompanied by acetyl group migration. |

Intramolecular Cyclizations and Annulations Leading to Fused Systems

Intramolecular cyclization and annulation reactions are powerful strategies for constructing polycyclic systems from monocyclic precursors like piperidin-4-one derivatives. These reactions create fused or bridged bicyclic structures, significantly increasing molecular complexity and rigidity.

One approach involves the intramolecular cyclization of radicals derived from piperidine precursors. For instance, the cyclization of β-amino radicals can lead to the formation of 1-azabicyclo[3.2.1]octane systems. nih.gov Studies have shown that the nature of the piperidine ring and its substituents plays a crucial role. While a simple 5-hexenyl radical on a tetrahydropyridine (B1245486) nitrogen may be reluctant to cyclize, the introduction of an activating group, such as a C4-ester, or the formation of a quaternary ammonium salt, facilitates the ring-closure process. nih.gov For example, subjecting 1-(2-bromoethyl)-4-carbethoxy-1-methyl-1,2,5,6-tetrahydropyridinium bromide to tributyltin hydride exclusively yields the bicyclic product, 4-carbethoxy-1-methyl-1-azoniabicyclo[3.2.1]octyl bromide, as a mixture of endo/exo isomers. nih.gov This highlights the powerful effect of polar substituents in promoting the desired cyclization pathway. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are another key strategy. The Robinson annulation, a classic organic reaction, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. youtube.com This two-step sequence is a robust method for creating fused ring systems. The process begins with a Michael donor, such as an enolate, adding to a conjugated carbonyl compound (the Michael acceptor). The resulting intermediate then undergoes an intramolecular aldol reaction, typically promoted by base and heat, to form the new ring. youtube.com This methodology is broadly applicable and can be envisioned for creating fused systems based on a piperidinone core, where the ketone could participate in or be the foundation for the necessary Michael acceptor or donor.

Role of Catalysis in Chemical Transformations of Piperidin-4-one Derivatives

Catalysis is indispensable in the modern synthesis and functionalization of piperidine derivatives, enabling high levels of selectivity and efficiency. Catalysts are used not only in the initial synthesis of the piperidone ring, such as through the Mannich condensation, but also in its subsequent, highly specific transformations. chemrevlett.comnih.gov

Dirhodium catalysts, in particular, have emerged as powerful tools for the site-selective and stereoselective C-H functionalization of piperidines. nih.gov The challenge in functionalizing the piperidine ring lies in controlling the position of the reaction (regioselectivity), as multiple C-H bonds are available for activation. Research has shown that by carefully selecting the N-protecting group on the piperidine and the structure of the chiral dirhodium catalyst, it is possible to direct functionalization to the C2, C3, or C4 positions. nih.gov

For example, in the reaction of N-Boc-piperidine with methyl aryldiazoacetates, different dirhodium catalysts yield varying levels of diastereoselectivity and enantioselectivity for C2-functionalization. nih.gov The use of specialized chiral catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ can significantly improve these selectivities. nih.gov Furthermore, site selectivity can be shifted from the electronically favored C2 position to the C4 position by tuning the steric and electronic properties of the catalyst and the substrate. The Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, for instance, has been shown to favor C4 insertion over C2 insertion in reactions with N-p-bromophenylsulfonyl-piperidine, achieving good yield and high enantiocontrol. nih.gov

Table 2: Catalyst-Controlled Site-Selective C-H Functionalization of Piperidine Derivatives nih.gov

| Piperidine Substrate | Catalyst | Target Position | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| N-Boc-piperidine (1a) | Rh₂(S-DOSP)₄ | C2 | - | 1:1 | - |

| N-Boc-piperidine (1a) | Rh₂(R-TCPTAD)₄ | C2 | 83 | 11:1 | 93 |

| N-Bs-piperidine (1b) | Rh₂(R-TPPTTL)₄ | C2 | 81 | 27:1 | 69 |

| N-p-bromophenylsulfonyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 67 | - | 90 |

Role As a Synthetic Synthon and Building Block in Advanced Organic Synthesis

Construction of Polycyclic and Spirocyclic Architectures

The piperidin-4-one moiety is a versatile scaffold for the synthesis of spirocyclic and fused polycyclic systems. nih.gov The carbonyl group and the nitrogen atom of the piperidine (B6355638) ring provide reactive sites for the introduction of various substituents and for ring-forming reactions. nih.gov

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in medicinal chemistry due to their inherent three-dimensionality. sigmaaldrich.com The use of building blocks like 1-(2-Aminoacetyl)piperidin-4-one allows for the creation of novel scaffolds that explore underrepresented areas of chemical space. sigmaaldrich.comresearchgate.net The synthesis of such structures often involves multi-step sequences, for instance, a Petasis/Grubbs reaction sequence has been elaborated for creating 3D-shaped spirocyclic piperidines. chemrxiv.org

The general strategy for constructing spiro-heterocycles often begins with the synthesis of a substituted piperidin-4-one. For example, 1-benzyl-2,6-diarylpiperidin-4-one can be prepared and subsequently used as a building block for fused and spiro piperidine derivatives. nih.gov The synthesis of spirocyclic piperidines is a key area of focus due to their prevalence in biologically active natural products and their utility as scaffolds in combinatorial libraries for drug discovery. researchgate.net

Precursor for Complex Heterocyclic Systems

The this compound scaffold is a valuable starting material for the synthesis of a wide array of complex heterocyclic systems. The reactivity of the piperidin-4-one core allows for various chemical transformations, making it a key intermediate in the preparation of medicinally relevant compounds. researchgate.net

For instance, piperidin-4-ones are crucial for synthesizing fentanyl and its analogs. researchgate.net The synthesis often involves a Dieckmann cyclization of aminodicarboxylate esters, which is a multi-step process. researchgate.net The resulting 4-piperidone (B1582916) can then be further functionalized.

Furthermore, derivatives of 4-piperidone are used to create novel receptor ligands. For example, a series of 4-(2-aminoethyl)piperidine derivatives have been synthesized as σ1 receptor ligands with potential antiproliferative properties. nih.gov The synthetic route for these compounds involves the conjugate addition of a phenyl group to a dihydropyridin-4(1H)-one, followed by homologation and introduction of an amino group. nih.gov

The versatility of the piperidin-4-one structure is also demonstrated in its use for creating curcumin (B1669340) mimics with antiproliferative properties. nih.gov For example, 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones and their thio-analogs have been synthesized and shown to possess activity against various cancer cell lines. nih.gov

The development of dual inhibitors for kinases like ALK and ROS1, which are targets in non-small-cell lung cancer, has also utilized piperidine-based scaffolds. nih.gov A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed and synthesized, showing potent inhibitory activity against both kinases and their crizotinib-resistant mutants. nih.gov

The synthesis of various heterocyclic systems from piperidin-4-ones often involves multi-step reaction sequences. A general overview of synthetic strategies is presented in the table below.

| Target Heterocyclic System | Key Synthetic Steps | Starting Material/Intermediate | Ref. |

| Spiro-heterocycles | Synthesis of substituted piperidin-4-one, subsequent cyclization reactions. | 1-benzyl-2,6-diarylpiperidin-4-one | nih.gov |

| Pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one | Alkylation of piperidine, cyclization. | 2-aryl-4-piperidone | clockss.org |

| 4-(2-Aminoethyl)piperidine derivatives | Conjugate addition, Wittig reaction, functional group transformations. | Cbz- and Boc-protected piperidin-4-ones | nih.gov |

| 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones | Reaction of acyl chloride with 3,5-bis(ylidene)-4-piperidone. | 3,5-bis(ylidene)-4-piperidone | nih.gov |

| 2-Amino-4-(1-piperidine) pyridine derivatives | Multi-step synthesis based on a lead compound. | Lead compound A | nih.gov |

| 2-Oxooctahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine | Dehydrogenation and reduction of a carbamoyl-bipiperidine. | 4'-Carbamoyl-1,4'-bipiperidine | nih.gov |

Application in Chemical Library Generation for Research Screening

The adaptability of the this compound scaffold makes it a valuable component in the generation of chemical libraries for high-throughput screening (HTS). nih.gov These libraries are essential for identifying novel lead compounds in drug discovery and chemical biology. nih.gov

The use of piperidine-based building blocks allows for the creation of diverse sets of molecules with varied three-dimensional structures. whiterose.ac.uk This diversity is crucial for exploring a wide range of biological targets. The concept of "escape from the flatland" in drug discovery emphasizes the importance of moving away from flat aromatic scaffolds towards more three-dimensional structures like those derived from spirocycles. preprints.org

The generation of these libraries often employs solid-phase synthesis techniques, which enable the efficient and controlled assembly of oligomers from various building blocks. researchgate.net By combining natural amino acids with synthetic building blocks like piperidin-4-one derivatives, chemists can create sequence-defined oligomers with a high degree of structural and functional diversity. researchgate.net

The process of selecting and acquiring compounds for these libraries involves careful consideration of physicochemical properties to avoid problematic compounds and to ensure the desired level of molecular complexity. nih.gov The ultimate goal is to create libraries that yield high-quality hits from screening campaigns. chemrxiv.org

Development of Oligomeric Structures utilizing Piperidinone Building Blocks

Piperidinone building blocks, including derivatives of this compound, are instrumental in the development of sequence-defined oligomers. researchgate.netnih.gov These oligomers can mimic natural biopolymers and have potential applications in information storage and self-assembly. nih.gov

The synthesis of these oligomeric structures often relies on iterative strategies, where building blocks are added in a controlled manner. researchgate.net Solid-phase synthesis is a common method, employing orthogonal and quantitative reactions to build the oligomer chain without the need for purification after each step. researchgate.net

For example, a combination of amide bond formation and copper-assisted alkyne-azide cycloaddition can be used to link natural α-amino acids with synthetic blocks. researchgate.net This approach allows for the creation of oligomers with well-defined primary structures and controlled spacing between different units. researchgate.net

The development of such synthetic oligomers opens up possibilities for creating novel materials and systems with tailored properties and functions. The ability to precisely control the sequence and composition of these oligomers is a key advantage of using versatile building blocks like piperidinone derivatives. nih.gov

Theoretical and Computational Investigations of 1 2 Aminoacetyl Piperidin 4 One Systems

Electronic Structure and Molecular Conformation Analysis

Computational studies have been instrumental in analyzing the electronic structure and conformational preferences of piperidinone derivatives. These studies often employ quantum chemical methods to calculate the energies of different conformations and to understand the distribution of electron density within the molecule. This information is crucial for predicting how the molecule will interact with its environment.

Quantum Chemical Calculations for Mechanistic Elucidation of Reactions

Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of chemical reactions involving piperidinone systems. rsc.orgnih.gov These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing estimates of activation energies. rsc.orgnih.govresearchgate.net This level of detail allows researchers to understand the factors that control the outcome of a reaction and to predict how changes in the reactants or conditions will affect the products. For instance, density functional theory (DFT) has been widely used to study reaction mechanisms in organic chemistry, offering a good balance between accuracy and computational cost. nih.gov The insights gained from these calculations can guide the development of new synthetic methods and the optimization of existing ones. rsc.orgnih.govresearchgate.net

A key application of quantum chemistry in this area is the study of cyclocondensation reactions, which are often used to synthesize the piperidinone core. researchgate.net By modeling the elementary steps of the reaction, researchers can identify the most likely mechanism and understand the role of catalysts and reaction conditions. researchgate.net This knowledge is vital for improving the efficiency and selectivity of these important synthetic transformations.

Ligand-Receptor Interaction Modeling through Molecular Docking and Dynamics

To understand how 1-(2-Aminoacetyl)piperidin-4-one derivatives exert their biological effects, it is essential to model their interactions with target receptors at the molecular level. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. nih.govnih.govnih.gov

Molecular docking predicts the preferred binding orientation of a ligand to a receptor, providing insights into the key interactions that stabilize the ligand-receptor complex. nih.govnih.govmdpi.com For example, docking studies have been used to investigate the binding of piperidine (B6355638) derivatives to the sigma-1 (σ1) receptor, revealing the importance of interactions with specific amino acid residues in the binding pocket. nih.gov These studies can help to explain the observed structure-activity relationships and guide the design of new ligands with improved affinity and selectivity.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction, simulating the movement of atoms over time. nih.govnih.govnih.govnih.gov This allows researchers to assess the stability of the docked pose and to identify any conformational changes that may occur upon ligand binding. nih.gov By combining docking and MD simulations, a more complete understanding of the binding process can be achieved, which is crucial for the rational design of new drugs.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacquirepublications.orgresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to identify the key structural features that are important for activity. acquirepublications.org

In the context of piperidinone derivatives, QSAR studies have been employed to develop models that can predict their antiproliferative activity or their inhibitory activity against specific enzymes. nih.govnih.gov These models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as its size, shape, and electronic properties. nih.govacquirepublications.org By analyzing the coefficients of the QSAR model, researchers can gain insights into the structural requirements for optimal activity. acquirepublications.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its robustness and reliability. nih.gov Once validated, a QSAR model can be a valuable tool for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Prediction of Molecular Properties using Computational Chemistry

Computational chemistry offers a suite of tools for predicting a wide range of molecular properties that are relevant to drug development. semanticscholar.org These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for determining the pharmacokinetic profile of a drug candidate. mdpi.com

For piperidinone derivatives, computational methods can be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability. For example, calculated logP (clogP) values can provide an early indication of a compound's likely absorption and distribution characteristics. nih.gov Similarly, predictions of metabolic fate can help to identify potential liabilities, such as the formation of toxic metabolites.

By predicting these properties in the early stages of drug discovery, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles, reducing the risk of late-stage failures.

Advanced Theoretical Methodologies in Piperidinone Research

The field of computational chemistry is constantly evolving, with new and improved theoretical methodologies being developed. researchgate.net In the context of piperidinone research, these advanced methods offer the potential for even greater accuracy and insight.

For example, more sophisticated quantum chemical methods, such as coupled-cluster theory, can provide benchmark-quality energies for small molecules, which can be used to validate the accuracy of more computationally efficient methods like DFT. researchgate.net In the realm of molecular dynamics, enhanced sampling techniques can be used to explore the conformational landscape of flexible molecules more exhaustively, providing a more complete picture of their dynamic behavior.

The application of these advanced theoretical methodologies to the study of this compound and its derivatives will undoubtedly lead to a deeper understanding of their chemical and biological properties, paving the way for the design of new and improved therapeutic agents.

Future Perspectives and Emerging Research Avenues for 1 2 Aminoacetyl Piperidin 4 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional synthetic methods for piperidin-4-one derivatives, such as the Mannich condensation, have been foundational. nih.govchemrevlett.com However, future research is focused on developing more efficient, selective, and sustainable synthetic pathways. For a molecule like 1-(2-Aminoacetyl)piperidin-4-one, this involves not only the construction of the core piperidone ring but also the efficient introduction of the N-aminoacetyl side chain.

Emerging strategies that could be applied include:

Cascade Reactions: Designing a one-pot synthesis that forms the piperidone ring and concurrently installs or sets the stage for the N-acetyl group. For instance, an α-imino rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has shown success in creating valuable piperidin-4-one derivatives with high efficiency. nih.gov Adapting such a protocol could provide a rapid and atom-economical route.

Catalytic Asymmetric Synthesis: To access enantiomerically pure versions of substituted this compound, the development of catalytic asymmetric methods is crucial. This could involve enantioselective cyclization reactions or the asymmetric functionalization of a pre-existing piperidone core.

Novel Condensation Strategies: Moving beyond classical Mannich-type reactions, new multicomponent reactions could be devised. For example, a three-component coupling of an aldehyde, an alkyne, and a piperidone hydrochloride hydrate has been used to generate tertiary propargylamines, showcasing the potential for complex molecule synthesis from the piperidone core. organic-chemistry.org

A comparative overview of a traditional route versus a potential novel cascade route is presented below.

| Feature | Traditional Synthesis (e.g., Multi-step Mannich) | Novel Cascade Synthesis (Hypothetical) |

| Number of Steps | Multiple steps (ring formation, protection, side-chain addition, deprotection) | One-pot or two steps |

| Atom Economy | Moderate | High |

| Use of Reagents | Often requires stoichiometric reagents and protecting groups | Catalytic, minimizing waste |

| Stereoselectivity | Often produces racemic mixtures requiring resolution | Potential for high enantioselectivity with chiral catalysts |

| Overall Yield | Moderate to low | Potentially high |

Exploration of Unconventional Reactivity Patterns

The inherent functionality of this compound—a secondary amine, a ketone, and an N-acyl group—offers a rich playground for chemical transformations. Future research will likely move beyond standard functional group manipulations to explore more unconventional reactivity.

C-H Activation: Direct functionalization of the C-H bonds on the piperidine (B6355638) ring would provide a highly efficient way to introduce molecular complexity. While challenging, recent advances in transition-metal catalysis could enable the selective alkylation, arylation, or amination of the ring at positions that are difficult to access through traditional methods. digitellinc.com

Dearomatization/Cyclization Strategies: Gold(I)-catalyzed intramolecular dearomatization/cyclization reactions have been used to create polysubstituted piperidines. nih.gov Applying this concept, a precursor to this compound could be designed to undergo a novel cyclization, yielding unique polycyclic derivatives.

Ring-Restructuring Reactions: Exploration of ring-opening and ring-closing metathesis or other rearrangement reactions could transform the piperidin-4-one core into other valuable heterocyclic systems, expanding the chemical space accessible from this starting material.

Integration with Advanced Flow Chemistry and Automation Techniques

The shift from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. researchgate.net Flow chemistry offers enhanced safety, better reaction control, and easier scalability. syrris.com For the synthesis of this compound and its derivatives, this technology holds immense promise.

Automated Multi-Step Synthesis: A fully automated system could perform the multi-step synthesis of this compound without the need for isolating intermediates. nih.gov Such a system would integrate reactors, pumps, and in-line purification and analysis tools, significantly accelerating the synthesis process. nih.gov For example, the synthesis of urea-containing compound libraries based on the piperidin-4-one scaffold has already been successfully demonstrated in continuous flow. researchgate.net

High-Throughput Library Synthesis: By coupling flow chemistry with robotic liquid handlers and automated analysis, vast libraries of derivatives of this compound could be generated rapidly. soci.orgresearchgate.net This is particularly valuable for drug discovery, where a large number of analogs are needed for structure-activity relationship (SAR) studies.

Accessing Novel Reaction Conditions: Flow reactors can operate at high pressures and temperatures that are unsafe or impractical in batch reactors. syrris.com This allows for the exploration of novel chemical transformations and can dramatically accelerate reaction rates, potentially reducing reaction times from hours to minutes.

A hypothetical automated flow synthesis setup could involve the following parameters:

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed / Microreactor | Efficient mixing and heat transfer |

| Flow Rate | 0.1 - 1.0 mL/min | Control of residence time (reaction time) |

| Temperature | 80 - 150 °C | Reaction rate acceleration |

| Pressure | 10 - 20 bar | Superheating solvents above their boiling points |

| In-line Analysis | FTIR / LC-MS | Real-time reaction monitoring and optimization |

| Purification | In-line scavenger columns / liquid-liquid extraction | Automated workup and purification |

Application of Machine Learning and AI in Synthetic Design and Mechanistic Prediction

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound that a human chemist might overlook. engineering.org.cnmit.edu These algorithms learn from the entire body of published chemical reactions to identify the most plausible disconnections and starting materials. cas.org

Reaction Outcome and Yield Prediction: ML models can be trained to predict the success or failure of a potential reaction, as well as its expected yield and regioselectivity. digitellinc.comchemai.ionih.gov For the derivatization of this compound, this would allow researchers to prioritize experiments that are most likely to succeed, saving time and resources.

Mechanistic Insights: AI can be integrated with quantum chemical calculations to predict reaction pathways and transition states. ijsea.com This synergy can provide deep insights into the mechanisms of novel reactions involving the piperidin-4-one scaffold, guiding the design of better catalysts and reaction conditions. The development of models that incorporate fundamental physical principles, such as the conservation of mass and electrons, is improving the accuracy and reliability of these predictions. mit.edu

The application of these advanced computational methods will undoubtedly accelerate the discovery and development of new chemistry related to this compound, enabling the more efficient synthesis of novel molecules with desired properties.

Q & A

Q. What advanced analytical techniques are critical for detecting impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.